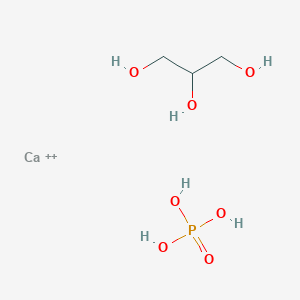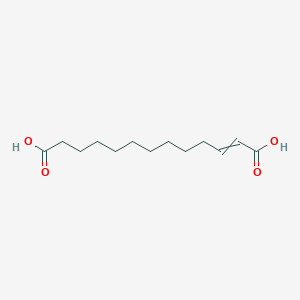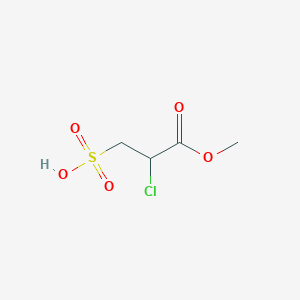
Calcium glycerol phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method of preparing calcium glycerophosphate involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The mixture is heated for the reaction to occur, and the pH is controlled using glutamic acid. After the reaction is complete, solid-liquid separation is carried out while the solution is hot, and the calcium glycerophosphate is obtained after drying .
Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, with a small amount of citric acid added to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried .
Industrial Production Methods: The industrial production of calcium glycerophosphate typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process is designed to be simple, cost-effective, and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium glycerophosphate can undergo various chemical reactions, including acid-base reactions and esterification. It can react with strong acids and bases to form different salts and esters .
Common Reagents and Conditions: Common reagents used in reactions with calcium glycerophosphate include hydrochloric acid, phosphoric acid, and calcium chloride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving calcium glycerophosphate include calcium salts, phosphates, and esters. These products have various applications in food, pharmaceuticals, and industrial processes .
Wissenschaftliche Forschungsanwendungen
Calcium glycerophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a source of calcium and phosphate ions. In biology and medicine, it is used as a dietary supplement to treat low levels of calcium and phosphate, and as an ingredient in dental products to prevent dental caries . In industry, it is used in the production of animal feed additives and as a component in various food products .
Wirkmechanismus
The mechanism of action of calcium glycerophosphate involves several pathways. It promotes plaque-pH buffering, elevates plaque calcium and phosphate levels, and directly interacts with dental minerals to increase acid resistance and enamel mineralization . These effects help prevent dental caries and improve overall dental health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to calcium glycerophosphate include other calcium salts such as calcium acetate and calcium phosphate, as well as phosphoglycerides and phospholipids .
Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate ions, making it an effective supplement for treating deficiencies in these minerals. Its use in dental products also sets it apart from other calcium salts, as it has specific benefits for dental health .
Conclusion
Calcium glycerol phosphoric acid, or calcium glycerophosphate, is a versatile compound with numerous applications in food, medicine, and industry. Its unique properties and mechanisms of action make it an important ingredient in various products, particularly in dental care and dietary supplements.
Eigenschaften
Molekularformel |
C3H11CaO7P+2 |
|---|---|
Molekulargewicht |
230.17 g/mol |
IUPAC-Name |
calcium;phosphoric acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Ca.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2; |
InChI-Schlüssel |
FPGFONSIRVLMCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)O.OP(=O)(O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)







![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)

![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)


